Cas no 81239-01-2 (2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)-)

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)-, is a specialized acrylate derivative featuring a morpholine substituent at the β-position and an ethyl ester group. This compound is of interest in organic synthesis and polymer chemistry due to its conjugated double bond and polar morpholine moiety, which can influence reactivity and material properties. The (E)-configuration ensures stereochemical consistency, making it suitable for applications requiring precise structural control. Its functional groups offer versatility in crosslinking, copolymerization, or as a precursor for further modifications. The compound may also serve as an intermediate in pharmaceuticals or advanced material design, where tailored acrylate derivatives are valued for their tunable physicochemical characteristics.
2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- structure
81239-01-2 structure
Product name:2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)-
CAS No:81239-01-2
MF:C9H15NO3
MW:185.220302820206
MDL:MFCD28252204
CID:704268
PubChem ID:12744625

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)-
    • ethyl 3-morpholin-4-ylprop-2-enoate
    • 2-Propenoic acid,3-(4-morpholinyl)-,ethyl ester,(E)
    • 3-morpholin-4-yl-acrylic acid ethyl ester
    • ethyl (E)-3-(morpholin-4-yl)acrylate
    • ethyl (E)-3-(N-morpholino)acrylate
    • ethyl (E)-3-morpholinoacrylate
    • ethyl 3-morpholinylpropenoate
    • ethyl-3-morpholino propenoate
    • 2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- (9CI)
    • Ethyl (2E)-3-(4-morpholinyl)-2-propenoate (ACI)
    • (E)-Ethyl-3-morpholinoprop-2-enoate
    • 81239-01-2
    • W16151
    • EN300-7465637
    • CS-0047053
    • WS-02183
    • MFCD28252204
    • SCHEMBL3310731
    • ETHYL (2E)-3-(MORPHOLIN-4-YL)PROP-2-ENOATE
    • ethyl (E)-3-morpholin-4-ylprop-2-enoate
    • DZTFOBJTWGCIFC-ONEGZZNKSA-
    • InChI=1/C9H15NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h3-4H,2,5-8H2,1H3/b4-3+
    • SCHEMBL23883080
    • DB-230318
    • Ethyl 3-morpholinoacrylate
    • AKOS027257018
    • 68321-77-7
    • W19591
    • MDL: MFCD28252204
    • Inchi: 1S/C9H15NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h3-4H,2,5-8H2,1H3/b4-3+
    • InChI Key: DZTFOBJTWGCIFC-ONEGZZNKSA-N
    • SMILES: C(/N1CCOCC1)=C\C(=O)OCC

Computed Properties

  • Exact Mass: 185.10500
  • Monoisotopic Mass: 185.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.8Ų
  • XLogP3: 0.5

Experimental Properties

  • PSA: 38.77000
  • LogP: 0.33330

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117693-250mg
Ethyl (E)-3-morpholinoacrylate
81239-01-2 95%
250mg
¥527.00 2024-07-28
Enamine
EN300-7465637-0.25g
ethyl (2E)-3-(morpholin-4-yl)prop-2-enoate
81239-01-2 95%
0.25g
$174.0 2024-05-23
eNovation Chemicals LLC
Y1046628-1g
Ethyl (E)-3-Morpholinoacrylate
81239-01-2 95%
1g
$265 2024-06-07
Chemenu
CM324762-250mg
Ethyl (E)-3-Morpholinoacrylate
81239-01-2 95%
250mg
$241 2023-01-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117693-100mg
Ethyl (E)-3-morpholinoacrylate
81239-01-2 95%
100mg
¥253.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117693-1g
Ethyl (E)-3-morpholinoacrylate
81239-01-2 95%
1g
¥2213.00 2024-07-28
Alichem
A449036602-5g
Ethyl (E)-3-Morpholinoacrylate
81239-01-2 95%
5g
$737.76 2023-09-01
1PlusChem
1P005FJZ-100mg
Ethyl (E)-3-Morpholinoacrylate
81239-01-2 95%
100mg
$73.00 2024-04-21
A2B Chem LLC
AC52639-250mg
Ethyl (e)-3-morpholinoacrylate
81239-01-2 95%
250mg
$42.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTM030-250mg
ethyl (2E)-3-(morpholin-4-yl)prop-2-enoate
81239-01-2 95%
250mg
¥425.0 2024-04-17

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water ;  rt; 10 min, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Reference
Green H2O-Promoted Solvent-Free Synthesis of Enaminocarbonyl Compounds with High Stereoselectivity from Electron-Deficient Terminal Alkynes
Chen, Xiao Yun; et al, Synlett, 2020, 31(9), 878-882

Production Method 2

Reaction Conditions
1.1 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
3.1 Solvents: Ethanol
4.1 Solvents: Ethanol
Reference
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Production Method 3

Reaction Conditions
1.1 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Reference
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Reference
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water
1.2 Solvents: Dimethylformamide
2.1 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
4.1 Solvents: Ethanol
5.1 Solvents: Ethanol
Reference
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid magnesium salt (1:1) Solvents: Ethanol ;  -10 °C; -10 °C → 25 °C; 4 - 18 h, 25 °C
Reference
A Method for the Preparation of β-Amino-α,β-unsaturated Carbonyl Compounds: Study of Solvent Effect and Mechanism
Reyno, R. S.; et al, Organic Letters, 2020, 22(3), 1040-1045

Production Method 7

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, rt; reflux
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Efficient synthesis of β-enaminoesters via highly stereoselective Reformatsky reaction with disubstituted formamides as novel electrophiles
Ke, Yi-Yin; et al, Tetrahedron Letters, 2009, 50(13), 1389-1391

Production Method 8

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, rt; reflux
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Efficient synthesis of β-enaminoesters via highly stereoselective Reformatsky reaction with disubstituted formamides as novel electrophiles
Ke, Yi-Yin; et al, Tetrahedron Letters, 2009, 50(13), 1389-1391

Production Method 9

Reaction Conditions
1.1 2 min, rt
Reference
Introduction of a clean and promising protocol for the synthesis of β-amino-acrylates and 1,4-benzoheterocycles: an emerging innovation
Choudhary, Garima; et al, Green Chemistry, 2011, 13(11), 3290-3299

Production Method 10

Reaction Conditions
1.1 Reagents: Tetramethyldisilazane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium Solvents: Toluene ;  1 h, rt
Reference
Ir-catalyzed chemoselective reduction of β-amido esters: A versatile approach to β-enamino esters
Yang, Zhi-Ping; et al, Tetrahedron, 2019, 75(12), 1624-1631

Production Method 11

Reaction Conditions
1.1 Solvents: Ethanol
2.1 Solvents: Ethanol
Reference
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Production Method 12

Reaction Conditions
1.1 Solvents: Ethanol
Reference
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  1 h, 0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid magnesium salt (1:1) Solvents: Ethanol ;  -10 °C; -10 °C → 25 °C; 4 - 18 h, 25 °C
Reference
A Method for the Preparation of β-Amino-α,β-unsaturated Carbonyl Compounds: Study of Solvent Effect and Mechanism
Reyno, R. S.; et al, Organic Letters, 2020, 22(3), 1040-1045

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
2.1 Solvents: Ethanol
3.1 Solvents: Ethanol
Reference
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water
1.2 Solvents: Dimethylformamide
2.1 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Reference
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Raw materials

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Preparation Products

Additional information on 2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)-

Comprehensive Overview of 2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- (CAS No. 81239-01-2)

The compound 2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- (CAS No. 81239-01-2) is a specialized organic molecule with significant applications in polymer chemistry, pharmaceuticals, and material science. Its unique structure, featuring a morpholine ring and an ethyl ester group, makes it a versatile intermediate for synthesizing high-performance materials. Researchers and industry professionals frequently search for this compound under variations like "ethyl 3-(4-morpholinyl)acrylate" or "(E)-ethyl 3-morpholin-4-ylacrylate", reflecting its relevance in advanced chemical synthesis.

In recent years, the demand for functionalized acrylates like 2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- has surged due to their role in developing smart materials and bioactive compounds. A trending topic in scientific forums is its potential in UV-curable coatings, where its cross-linking properties enhance durability and adhesion. Additionally, its electron-rich morpholine moiety is being explored for drug delivery systems, aligning with the growing interest in targeted therapeutics and nanomedicine.

From an industrial perspective, CAS No. 81239-01-2 is often discussed in the context of green chemistry. Innovations in solvent-free synthesis and catalytic efficiency have optimized its production, reducing environmental impact. This aligns with the broader search trends around sustainable chemical processes and eco-friendly monomers. Users also frequently inquire about its storage conditions and compatibility with other reagents, highlighting its practical handling considerations.

The stereochemistry of (E)-2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester is another focal point, as the E-configuration influences its reactivity in Diels-Alder reactions and Michael additions. This specificity is critical for researchers designing chiral catalysts or asymmetric synthesis protocols. Recent publications emphasize its utility in constructing heterocyclic scaffolds, a hot topic in medicinal chemistry for developing novel kinase inhibitors.

Analytical characterization of 81239-01-2 typically involves NMR spectroscopy and HPLC-MS, with users often searching for spectral data or reference standards. The compound’s logP and hydrogen bonding capacity are also frequently queried, underscoring its importance in QSAR modeling and pharmacokinetic studies. These metrics are vital for predicting its behavior in biological systems or polymeric matrices.

In summary, 2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- represents a multifaceted compound bridging academia and industry. Its applications span from advanced coatings to pharmaceutical intermediates, driven by its structural adaptability and compatibility with modern synthetic methodologies. As research continues to uncover new utilities, this compound remains a staple in the toolkit of chemists and material scientists worldwide.

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(CAS:81239-01-2)2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)-
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